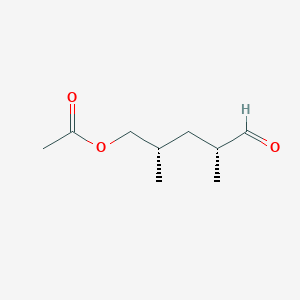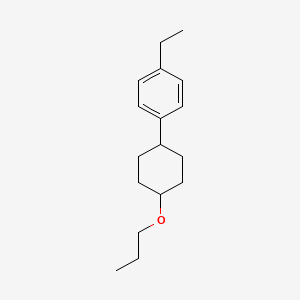
1-Ethyl-4-(4-propoxycyclohexyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(4-propoxycyclohexyl)benzene is an organic compound with the molecular formula C17H26O It is a derivative of benzene, characterized by the presence of an ethyl group and a propoxycyclohexyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-propoxycyclohexyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-4-(4-propoxycyclohexyl)benzene can undergo various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzene derivatives, sulfonic acids, halobenzenes.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(4-propoxycyclohexyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Ethyl-4-(4-propoxycyclohexyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives. The presence of electron-donating groups like the ethyl and propoxycyclohexyl groups can influence the reactivity and orientation of these reactions .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-(4-propylcyclohexyl)benzene: Similar structure but with a propyl group instead of a propoxy group.
1-Ethyl-4-(4-methoxycyclohexyl)benzene: Contains a methoxy group instead of a propoxy group.
1-Ethyl-4-(4-butoxycyclohexyl)benzene: Features a butoxy group instead of a propoxy group.
Uniqueness: 1-Ethyl-4-(4-propoxycyclohexyl)benzene is unique due to the presence of the propoxy group, which can impart different chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
168832-48-2 |
|---|---|
Molekularformel |
C17H26O |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-ethyl-4-(4-propoxycyclohexyl)benzene |
InChI |
InChI=1S/C17H26O/c1-3-13-18-17-11-9-16(10-12-17)15-7-5-14(4-2)6-8-15/h5-8,16-17H,3-4,9-13H2,1-2H3 |
InChI-Schlüssel |
RPWUYWHNXILXKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1CCC(CC1)C2=CC=C(C=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite](/img/structure/B14273307.png)
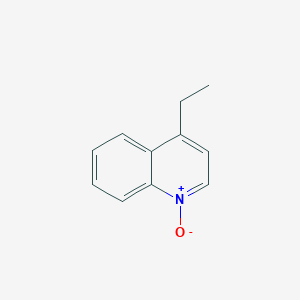

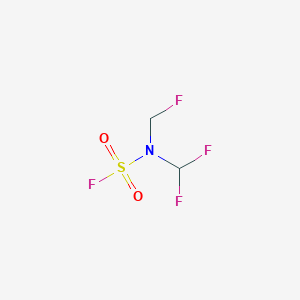


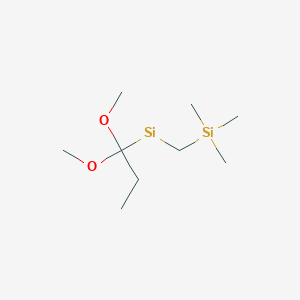
![Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate](/img/structure/B14273367.png)
![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)
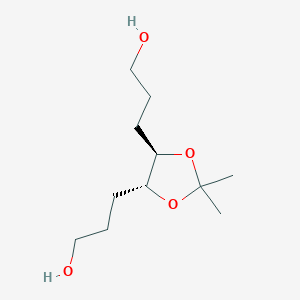

![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)

